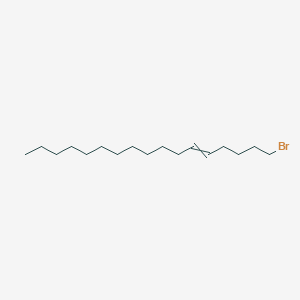

1-Bromo-5-heptadecene

Beschreibung

1-Bromo-5-heptadecene (C₁₇H₃₁Br) is a brominated alkene characterized by a 17-carbon chain with a bromine atom at the terminal position (C1) and a double bond at the fifth carbon (C5). This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in alkylation or polymerization reactions. The combination of a long hydrocarbon chain and bromine substituent influences its physical properties, such as higher hydrophobicity and melting/boiling points compared to shorter-chain analogs.

Eigenschaften

Molekularformel |

C17H33Br |

|---|---|

Molekulargewicht |

317.3 g/mol |

IUPAC-Name |

1-bromoheptadec-5-ene |

InChI |

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h12-13H,2-11,14-17H2,1H3 |

InChI-Schlüssel |

COEMKAIWJDUERX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC=CCCCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Bromo-5-heptadecene typically involves the bromination of heptadecene. One common method is the addition of hydrogen bromide (HBr) to 5-heptadecene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the bromine atom to the terminal carbon of the alkene .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the product .

Analyse Chemischer Reaktionen

1-Bromo-5-heptadecene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form heptadecadiene.

Oxidation Reactions: The double bond in 1-Bromo-5-heptadecene can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Common reagents and conditions used in these reactions include strong bases like potassium tert-butoxide (KOtBu) for elimination reactions and oxidizing agents like m-CPBA for oxidation reactions .

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-heptadecene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: The compound is used in the preparation of functionalized polymers and surfactants.

Biological Studies: It is employed in the study of biological membranes and lipid interactions due to its long hydrophobic chain.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-heptadecene largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom .

In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, resulting in the formation of a double bond and the release of a bromide ion .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Brominated Alkenes and Aromatic Compounds

| Compound | Molecular Formula | Chain Length | Bromine Position | Double Bond Position | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 1-Bromo-5-heptadecene | C₁₇H₃₁Br | 17 | 1 | 5 | Not reported | Polymer intermediates |

| 5-Bromo-1-hexene | C₆H₁₁Br | 6 | 1 | 5 | ~120–130 (est.) | Organic synthesis |

| 1-Bromo-3-iodo-5-methylbenzene | C₇H₆BrI | Aromatic | 1 (on benzene) | N/A | Not reported | Pharmaceutical precursors |

Analysis :

- Chain Length: Longer chains (e.g., 1-Bromo-5-heptadecene) exhibit higher hydrophobicity and lower solubility in polar solvents compared to shorter analogs like 5-Bromo-1-hexene.

- Bromine Position : Terminal bromine (as in 1-Bromo-5-heptadecene) enhances reactivity in nucleophilic substitutions (e.g., Grignard reactions), whereas internal bromine (e.g., 5-Bromo-1-hexene) may favor elimination reactions under basic conditions .

Analysis :

- Allylic Bromination : While details a 92% yield for a complex benzodithiazine compound via bromination , similar high-yield routes are feasible for simpler bromoalkenes. For 1-Bromo-5-heptadecene, steric effects in the long chain may reduce efficiency compared to shorter analogs like 5-Bromo-1-hexene .

- Reactivity : The double bond in 1-Bromo-5-heptadecene enables addition reactions (e.g., hydrogenation to alkanes), contrasting with brominated aromatics (e.g., 1-Bromo-3-iodo-5-methylbenzene), which undergo electrophilic substitution .

Table 3: Toxicity and Environmental Impact

| Compound | Persistence | Bioaccumulation Potential | Key Hazards |

|---|---|---|---|

| 1-Bromo-5-heptadecene | Low (est.) | Moderate | Irritant, flammable liquid |

| Hexabromocyclododecane (HBCD) | High | High | Persistent organic pollutant |

| 1-Bromo-3-iodo-5-methylbenzene | Moderate | Low | Toxic if inhaled or ingested |

Analysis :

- Safety : Brominated alkenes generally require careful handling due to flammability and irritation risks, as highlighted in safety data sheets for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.